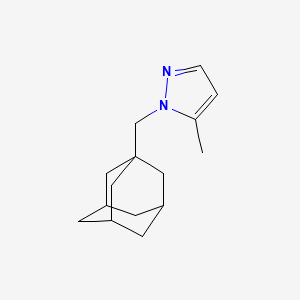

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole

Vue d'ensemble

Description

The compound “1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole” is a derivative of adamantane . Adamantane is an organic compound with a formula C10H16 or, more descriptively, (CH)4(CH2)6. Adamantane molecules can be described as the fusion of three cyclohexane rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(Adamantan-1-yl)amides were synthesized in 70–90% yield by reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Detailed and comprehensive analytical data have been acquired for similar compounds using methods such as gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(Adamantan-1-yl)amides were synthesized by reaction of 1-bromoadamantane with carboxylic acid amides .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The physical and chemical properties of similar compounds have been studied using various analytical techniques .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a series of compounds, including 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, demonstrating significant inhibitory activity against human soluble epoxide hydrolase, with good solubility in water (D'yachenko et al., 2019). Another study presented a flexible synthesis approach for pyrazoles featuring functionalized side chains, highlighting the structural diversity achievable with adamantyl and other groups at C5 (Grotjahn et al., 2002).

Biological Applications

One study synthesized new adamantane derivatives, including pyrazoles, and tested their antiviral activity, observing high efficacy against smallpox vaccine virus for certain derivatives (Moiseev et al., 2012). Another significant application involves the 'green' synthesis of adamantyl-imidazolo-thiadiazoles, showing potent inhibitory activity against M. tuberculosis, suggesting these compounds as potential anti-TB agents targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015).

Structural and Interaction Studies

A study focused on the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines revealed insights into the stabilization of crystal structures through various intermolecular interactions, highlighting the importance of adamantyl derivatives in molecular engineering (El-Emam et al., 2020).

Mécanisme D'action

Target of Action

For instance, they have been used in the synthesis of N-aryl derivatives . Additionally, some adamantane derivatives have shown potential as anticancer agents by modulating the expression and activity of the orphan nuclear receptor Nur77 , a unique transcription factor encoded by an immediate early gene and a potential therapeutic target for cancer treatment .

Mode of Action

The chan–lam reaction, a copper(ii)-catalyzed reaction of amines with arylboronic acids, has been used to synthesize n-aryl derivatives of adamantane-containing amines . This reaction proceeds at room temperature and requires neither inert atmosphere nor additional ligands . The reactivity of the amines was found to strongly depend on their structure .

Biochemical Pathways

Adamantane derivatives have been found to modulate the expression and activity of the orphan nuclear receptor nur77 , which regulates the expression of genes involved in multiple physiological and pathological processes .

Result of Action

Some adamantane derivatives have shown potential as anticancer agents . They were found to exhibit selective cytotoxicity effects on human lung cancer cell lines .

Action Environment

The chan–lam reaction used to synthesize n-aryl derivatives of adamantane-containing amines was found to be influenced by the structure of the amines .

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-adamantylmethyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIMJSVZNMGNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)

![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)

![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)

![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)

![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)

![N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2856152.png)

![2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid](/img/structure/B2856154.png)

![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)